2-Amino-1-(2-propylpyrazol-3-yl)ethanol
Description
2-Amino-1-(2-propylpyrazol-3-yl)ethanol is a pyrazole-derived compound featuring an ethanolamine side chain. This structure combines a heterocyclic pyrazole core with a polar aminoethanol moiety, making it a candidate for diverse biological and chemical applications.
Properties
IUPAC Name |
2-amino-1-(2-propylpyrazol-3-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-2-5-11-7(3-4-10-11)8(12)6-9/h3-4,8,12H,2,5-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHBZTBLYCAATII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC=N1)C(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Pyrazole-Based Ethanolamine Derivatives
2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol (CAS 1707603-28-8)
- Structure : Differs by a nitro group at position 4 and a cyclopropyl substituent at position 3 on the pyrazole ring.
- Properties : Higher molecular weight (212.21 g/mol) and increased polarity due to the nitro group .
Aromatic Aminoethanol Derivatives (Phenethylamine Analogs)
2-Amino-1-(2,5-dimethoxy-4-methylphenyl)ethanol and 2-Amino-1-(3,4-dimethoxyphenyl)ethanol
- Structure : Replace the pyrazole core with substituted benzene rings (e.g., dimethoxy groups).
- Key Difference : The absence of a heterocyclic pyrazole ring in these analogs correlates with their regulatory status, likely due to serotonin receptor affinity.
Key Research Findings and Implications
Bioactivity Potential: Unlike dimethoxy-substituted phenethylamines (), this compound lacks electron-rich aromatic substituents linked to psychoactivity, suggesting a safer pharmacological profile .
Stability and Reactivity: The nitro group in 2-(5-Amino-3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)ethanol may confer instability under basic conditions, whereas the propyl group in the target compound likely enhances lipophilicity and shelf life .
Synthetic Flexibility: Pyrazole derivatives with aminoethanol side chains (e.g., and ) demonstrate adaptability in introducing diverse substituents, enabling fine-tuning of physicochemical properties .
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